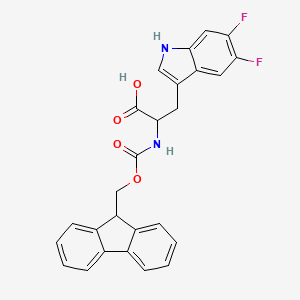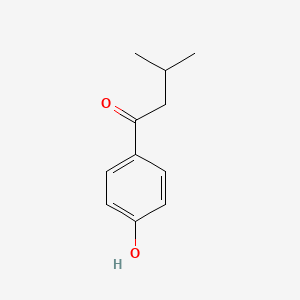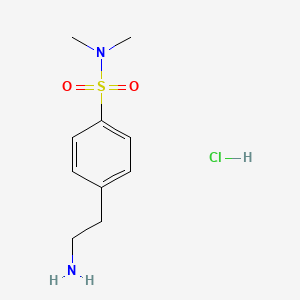
1-(2-Chloro-4-nitrophenoxy)-3-(methylamino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrophenoxy)-3-(methylamino)propan-2-ol typically involves the following steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration to introduce a nitro group at the 4-position, forming 2-chloro-4-nitrophenol.
Etherification: The 2-chloro-4-nitrophenol is then reacted with epichlorohydrin to form 1-(2-chloro-4-nitrophenoxy)-2,3-epoxypropane.
Amination: The epoxy compound is then treated with methylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
1-(2-Chloro-4-nitrophenoxy)-3-(methylamino)propan-2-ol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenol derivatives.
Oxidation: The methylamino group can be oxidized to form corresponding N-oxide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium hydroxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: 1-(2-Amino-4-nitrophenoxy)-3-(methylamino)propan-2-ol.
Substitution: 1-(2-Hydroxy-4-nitrophenoxy)-3-(methylamino)propan-2-ol.
Oxidation: this compound N-oxide.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Chloro-4-nitrophenoxy)-3-(methylamino)propan-2-ol would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it acts on receptors, it may bind to the receptor and either activate or inhibit its signaling pathways.
類似化合物との比較
Similar Compounds
1-(2-Chloro-4-nitrophenoxy)-3-(dimethylamino)propan-2-ol: Similar structure but with a dimethylamino group instead of a methylamino group.
1-(2-Chloro-4-nitrophenoxy)-3-(ethylamino)propan-2-ol: Similar structure but with an ethylamino group instead of a methylamino group.
1-(2-Chloro-4-nitrophenoxy)-3-(propylamino)propan-2-ol: Similar structure but with a propylamino group instead of a methylamino group.
Uniqueness
1-(2-Chloro-4-nitrophenoxy)-3-(methylamino)propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique structure may also influence its solubility, stability, and overall pharmacokinetic properties.
特性
分子式 |
C10H13ClN2O4 |
|---|---|
分子量 |
260.67 g/mol |
IUPAC名 |
1-(2-chloro-4-nitrophenoxy)-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C10H13ClN2O4/c1-12-5-8(14)6-17-10-3-2-7(13(15)16)4-9(10)11/h2-4,8,12,14H,5-6H2,1H3 |
InChIキー |
XGYPZUGNJNKRPJ-UHFFFAOYSA-N |
正規SMILES |
CNCC(COC1=C(C=C(C=C1)[N+](=O)[O-])Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13631884.png)

![4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane](/img/structure/B13631895.png)



